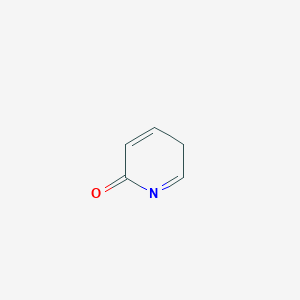
2(5H)-Pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Pyridinone, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 95.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties
2(5H)-Pyridinone derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Notable pharmacological effects include:
- Anticancer Activity : Several studies have demonstrated that 2-pyridone derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from 2-pyridone have shown IC50 values as low as 0.06 μM against gastric carcinoma cells, indicating potent antiproliferative effects .
- Antimicrobial Effects : Research has indicated that these compounds can act as antibacterial agents targeting virulence factors in bacteria . The modification of the core structure of 2-pyridones has been shown to enhance their antimicrobial potency.
- Anti-inflammatory and Antiviral Properties : Some derivatives have been identified as potential inhibitors of viral replication, including activity against hepatitis B virus (HBV) and SARS-CoV-2 .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Example Compounds | IC50 Values (μM) | References |
|---|---|---|---|
| Anticancer | 4a, 4b | 0.06 - 0.07 | |
| Antimicrobial | Various derivatives | <10 | |
| Anti-HBV | 5d, 6l | 0.206 - 0.12 | |
| Anti-SARS-CoV-2 | Modified α-ketoamides | N/A |
Synthesis of Heterocycles
This compound serves as a crucial building block in the synthesis of complex heterocyclic compounds through multicomponent reactions (MCRs). These heterocycles are considered privileged scaffolds in drug design due to their favorable physicochemical properties such as metabolic stability and solubility .
Case Study: Multicomponent Reactions
A review highlighted various MCRs that utilize 2-pyridone to synthesize biologically active heterocycles with applications in treating cancer and bacterial infections . The ability to modify the pyridinone core allows for the exploration of structure-activity relationships (SARs), leading to the development of more effective therapeutic agents.
Materials Science
In addition to its biological applications, this compound is utilized in the development of functional materials:
- Polymers and Dyes : The compound can be integrated into polymer matrices or used as a dye component due to its unique chemical properties .
- Functional Coatings : Research indicates potential applications in creating coatings that require specific chemical interactions or stability under various conditions.
Case Studies and Research Findings
Several research articles have documented the efficacy and application potential of this compound:
- A study on the anti-cancer properties of pyridinone analogs demonstrated significant cytotoxicity against various tumor cell lines, emphasizing their therapeutic potential .
- Another investigation identified natural products containing pyridinone structures that effectively inhibit SARS-CoV-2 main protease, showcasing their relevance in current viral research .
Propiedades
Número CAS |
138169-46-7 |
|---|---|
Fórmula molecular |
C5H5NO |
Peso molecular |
95.1 g/mol |
Nombre IUPAC |
3H-pyridin-6-one |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2 |
Clave InChI |
CSMMEAYSMCAJPJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)N=C1 |
SMILES canónico |
C1C=CC(=O)N=C1 |
Sinónimos |
2(5H)-Pyridinone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















